molecular formula C14H14ClNO3S2 B11134217 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B11134217
M. Wt: 343.9 g/mol
InChI Key: AZPVGKQLMRXGCM-UHFFFAOYSA-N
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Description

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene core, a chloro substituent, and a dioxidotetrahydrothiophenyl group. Its molecular formula is C15H14ClNO3S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Chloro Substituent: Chlorination of the benzothiophene core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dioxidotetrahydrothiophenyl Group: This step involves the reaction of the chlorinated benzothiophene with a dioxidotetrahydrothiophenyl derivative under appropriate conditions, such as the presence of a base like sodium hydride.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, using nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or activation of their functions.

    Pathways Involved: Modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H14ClNO3S2

Molecular Weight

343.9 g/mol

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C14H14ClNO3S2/c1-8-2-3-10-11(6-8)20-13(12(10)15)14(17)16-9-4-5-21(18,19)7-9/h2-3,6,9H,4-5,7H2,1H3,(H,16,17)

InChI Key

AZPVGKQLMRXGCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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